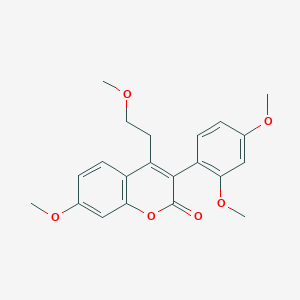
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Descripción general
Descripción
This compound is a chromenone derivative. Chromenones are a type of organic compound with a structure based on a fused two-ring system, which consists of a benzene ring and a pyran ring . The molecule also contains methoxy groups (-OCH3) and an ethyl group (-CH2CH3), which are attached to different positions on the rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromenone core, followed by the addition of the methoxy and ethyl groups. This could potentially be achieved through a series of reactions including condensation, methylation, and alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the chromenone, with the various groups attached at the specified positions. The presence of the oxygen in the chromenone and the methoxy groups would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. For example, under acidic conditions, the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxy groups would likely make it more soluble in organic solvents compared to water .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Bioactive Compound Synthesis
In medicinal chemistry, this compound could be involved in the synthesis of potential bioactive compounds. The Michael addition of N-heterocycles to chalcones, using ionic organic solids as catalysts, has been applied to the preparation of similar compounds with moderate yield due to the retro-Michael reaction . These compounds are of interest due to their stability and ability to bind with target molecules through hydrogen bonding, making them candidates for fungicide, bactericide, and herbicide formulations .
Biotechnology: Enzyme Inhibition and Molecular Targeting
In biotechnology, derivatives of this compound could be used to design enzyme inhibitors or molecules that can specifically target certain proteins or DNA sequences. The structural characteristics of triazole derivatives, which are related to this compound, facilitate binding with target molecules, producing a variety of biological effects .
Pharmacology: Drug Development and Therapeutic Agents
Pharmacologically, the compound’s derivatives could be explored for their therapeutic potential. The aza-Michael reaction, a synthetic tool of great importance, provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds, which can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .
Organic Synthesis: Catalysis and Green Chemistry
In organic synthesis, this compound could be used in developing new catalytic protocols for creating organic compounds from a more sustainable perspective. The use of environmentally benign catalysts and the pursuit of good green metrics in synthetic reactions are of significant interest .
Chemical Engineering: Process Optimization and Catalysis
Chemical engineering applications might involve the optimization of processes for the synthesis of this compound or its derivatives. The focus would be on improving yield, purity, and scalability of the reactions involved, possibly through the use of novel catalysts or reaction conditions .
Materials Science: Novel Material Creation
Lastly, in materials science, this compound could contribute to the creation of new materials with unique properties. The incorporation of such complex molecules into polymers or coatings could result in materials with enhanced stability, reactivity, or other desirable characteristics .
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-23-10-9-16-15-7-5-14(25-3)12-19(15)27-21(22)20(16)17-8-6-13(24-2)11-18(17)26-4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWXBWHLRMTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



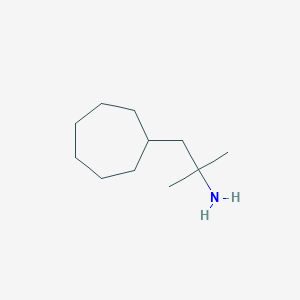
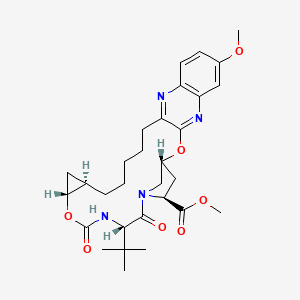
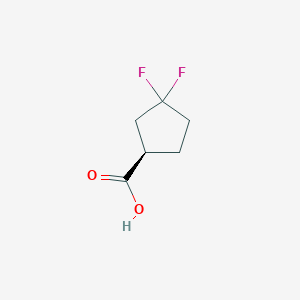
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
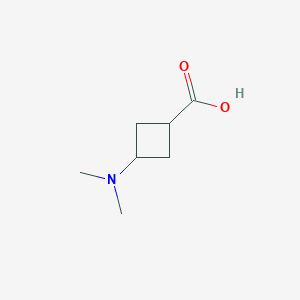
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
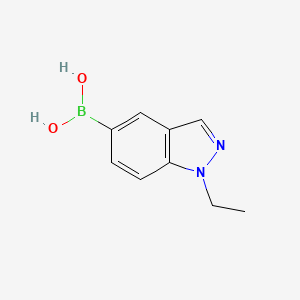
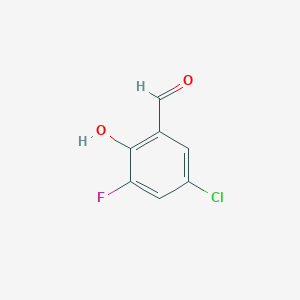
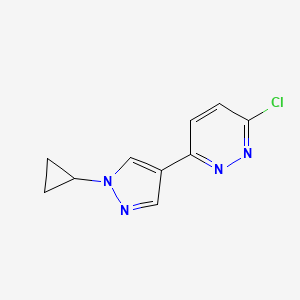
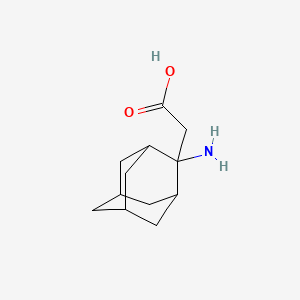
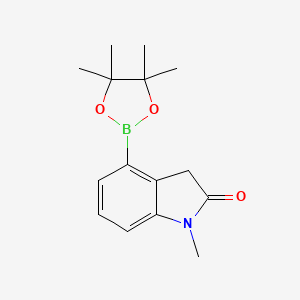
![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
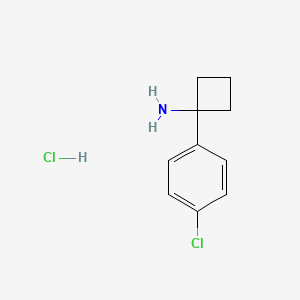
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)